molecular formula C11H14FN5 B3288532 2-Fluoro-6-cyclohexylaminopurine CAS No. 852231-88-0

2-Fluoro-6-cyclohexylaminopurine

Cat. No. B3288532
M. Wt: 235.26 g/mol
InChI Key: XKARBXJKZDKOBP-UHFFFAOYSA-N
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Description

Fluorinated purines and related nucleosides exhibit a diverse range of biological activities. The presence of a single fluoro or trifluoromethyl group at the 2-, 6-, or 8-position of a purine or purine nucleoside, or combinations of multiple substitutions at these positions, can confer advantageous changes to physicochemical, metabolic and biological properties .


Synthesis Analysis

A range of simple 2-fluoropurine derivatives and nucleosides were first prepared through the Balz-Schiemann reaction of the corresponding 2-aminopurine starting materials by diazotization-fluorodediazoniation in aqueous fluoroboric acid . This general strategy has been optimized by taking 2-fluoro-6-chloropurine, and subsequently treating it either with KF and tetraphenyl TPPB as a phase transfer catalyst to form 2,6-difluoropurine, or with sodium trifluoroacetate incorporated with a copper catalyst to afford 2-fluoro-6-trifluoromethylpurine .


Molecular Structure Analysis

Fluorine-19 NMR adds a new dimension in the analysis portfolio of fluorine containing compounds. The broader chemical shift range in 19F NMR helps resolve individual fluorine containing functional groups, while the often large variable magnitude of 19F-19F and 1H-19F coupling provides additional insight into structural effects .


Chemical Reactions Analysis

The reactions of fluorinated purines are also summarized, in particular the range of nucleophilic displacements that make the molecules useful as synthetic intermediates for medicinal chemistry and reagents for chemical biology studies .


Physical And Chemical Properties Analysis

Fluorinated purines can confer advantageous changes to physicochemical properties. The presence of a single fluoro or trifluoromethyl group at the 2-, 6-, or 8-position of a purine or purine nucleoside can lead to these changes .

Scientific Research Applications

  • Biological Activities of Purine Derivatives : Research by Leonard, Skinner, and Shive (1961) found that the introduction of a 2-fluoro substituent on purine derivatives can significantly affect their biological activities. Specifically, they observed that 2-Fluoro-6-benzylaminopurine could stimulate seed germination, indicating potential applications in agriculture and plant biology (Leonard, Skinner, & Shive, 1961).

  • Fluorinated Nucleotides and Their Interactions : A study by Lewis et al. (2011) explored the interactions of fluorinated nucleotide derivatives, particularly focusing on their inhibitory effects on orotidine 5'-monophosphate decarboxylase, an enzyme relevant in nucleic acid metabolism. This research provides insights into the role of fluorinated compounds in medicinal chemistry, especially concerning antiviral and anticancer activities (Lewis et al., 2011).

  • Synthesis and Properties of Fluorinated Compounds : The synthesis and biological properties of various fluorinated compounds, including norepinephrines with different fluorine substitutions, were examined by Kirk et al. (1979). This research is significant for understanding the molecular modifications that impact the physiological activities of these compounds, particularly in adrenergic systems (Kirk et al., 1979).

  • loxy-1,3-dienes in synthesizing various fluorinated carbo- and heterocyclic compounds. This method is valuable for producing fluoro-cyclohexenols, dihydropyranols, and related structures, indicating applications in synthetic organic chemistry (Shi & Schlosser, 1993).
  • Antibody Production in Response to Cytotoxic Agents : Santos, Owens, and Sensenbrenner (1964) conducted experiments to understand the effects of various chemical agents, including fluorouracil derivatives, on antibody production in humans. This research is crucial for understanding the immunological impacts of certain drugs and chemical compounds (Santos, Owens, & Sensenbrenner, 1964).

  • Hormopriming to Mitigate Abiotic Stress Effects : A study by Bryksová et al. (2020) investigated the use of cytokinin derivatives, including those with fluorinated carbohydrate moieties, in hormopriming to enhance plant tolerance to environmental stresses like drought and salinity. This research suggests potential agricultural applications in improving crop resilience (Bryksová et al., 2020).

properties

IUPAC Name

N-cyclohexyl-2-fluoro-7H-purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN5/c12-11-16-9-8(13-6-14-9)10(17-11)15-7-4-2-1-3-5-7/h6-7H,1-5H2,(H2,13,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKARBXJKZDKOBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=NC(=NC3=C2NC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-6-cyclohexylaminopurine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Parkin, S Long - Acta Crystallographica Section E: Structure …, 2006 - scripts.iucr.org
… 2-Fluoro-6-cyclohexylaminopurine (235 mg, 0.5 mmol) was dissolved in ethanol (1 ml), followed by addition of 4-morpholinoaniline (178 mg, 1.0 mmol). The mixture was heated to 348 …
Number of citations: 2 scripts.iucr.org

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